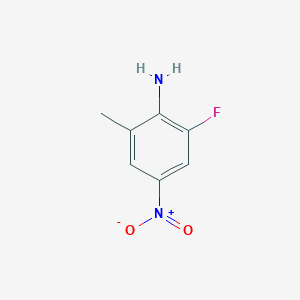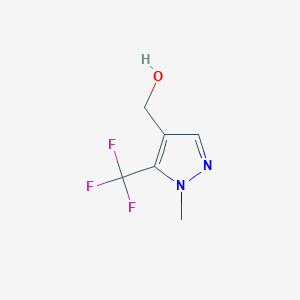
2-Cyanobenzyl acetate
Overview
Description
2-Cyanobenzyl acetate is a chemical compound with the CAS Number: 38866-59-0. It has a molecular weight of 175.19 and its IUPAC name is this compound . It is a solid at room temperature .
Synthesis Analysis
The synthesis of cyanoacetamides, a class to which this compound belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular formula of this compound is C10H9NO2 . The InChI code for this compound is 1S/C10H9NO2/c1-8(12)13-7-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3 .Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Enzyme Inhibition Properties
2-Cyanobenzyl-substituted compounds have been studied for their enzyme inhibition properties. For instance, meta-Cyanobenzyl substituted benzimidazolium salts have shown effectiveness as inhibitors of enzymes like α-glycosidase, carbonic anhydrase I and II, butyrylcholinesterase, and acetylcholinesterase. These properties suggest potential applications in pharmacological interventions for various disorders including obesity, glaucoma, cancer, and epilepsy (Türker et al., 2018).
Aldose Reductase Inhibition
Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, which are related to 2-Cyanobenzyl acetate, have been synthesized and identified as potent aldose reductase inhibitors. These compounds have shown promise in preventing conditions like cataracts in experimental models, indicating potential therapeutic applications (Da Settimo et al., 2003).
Solubility and Solvent Effects
Research on the solubility of similar compounds, like 2-amino-3-methylbenzoic acid, in various solvents is crucial for purification processes. Understanding the solvent effects and solubility behavior of these compounds can significantly aid in their application and handling in various scientific and industrial contexts (Zhu et al., 2019).
Photolysis and Deprotection Strategies
2-Nitrobenzylidene acetals, closely related to this compound, have been studied for their photolysis properties. These studies provide insights into efficient and high-yielding release mechanisms for protected substrates, which are vital in synthetic chemistry applications (Šebej et al., 2009).
Glycosylation Stereoselectivity
The use of 2-Cyanobenzyl groups has been investigated for controlling stereoselective formation of glycosidic linkages. This research is significant in the field of organic chemistry, particularly in the synthesis of complex sugars and related molecules (Buda et al., 2015).
Capillary GC Methods
A capillary GC method has been developed for the separation of a-cyano-3-phenoxybenzyl alcohol and a-cyano-3-phenoxybenzyl acetate. This method is essential for quality control and analytical purposes in the chemical industry (Ting, 2004).
Silver(I) Acetate Complex Synthesis
Studies have been conducted on the synthesis of Nonsymmetrically substituted N-heterocyclic carbene-silver(I) acetate complexes, which have potential applications in antibacterial treatments and as inhibitors for cancer cell lines (Hackenberg et al., 2012).
Safety and Hazards
properties
IUPAC Name |
(2-cyanophenyl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-8(12)13-7-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFPWQBFLJPNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methoxybenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2536267.png)
![5-methyl-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2536268.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2536270.png)

![2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2536274.png)



![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2536281.png)
![(E)-N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2536282.png)
![Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate](/img/structure/B2536284.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2536286.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2536289.png)